8-Morpholinooctylamine

Acetylcholinesterase inhibition Structure‑activity relationship Alzheimer's disease

8‑Morpholinooctylamine (C₁₂H₂₆N₂O, MW 214.35 g/mol) is a heterobifunctional primary‑amine building block in which a morpholine ring is tethered to an octyl chain, giving a balanced combination of moderate lipophilicity, controlled basicity, and a nucleophilic amine terminus. Its principal use is as the key intermediate in the synthesis of 8‑morpholinooctylphysostigmine (MF217), a preclinical‑stage acetylcholinesterase inhibitor designed for Alzheimer's disease.

Molecular Formula C12H26N2O
Molecular Weight 214.35 g/mol
Cat. No. B8410996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Morpholinooctylamine
Molecular FormulaC12H26N2O
Molecular Weight214.35 g/mol
Structural Identifiers
SMILESC1COCCN1CCCCCCCCN
InChIInChI=1S/C12H26N2O/c13-7-5-3-1-2-4-6-8-14-9-11-15-12-10-14/h1-13H2
InChIKeyBVKPVDDGIPAESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8‑Morpholinooctylamine: Critical Intermediate for Long‑Acting Acetylcholinesterase Inhibitors in Alzheimer's Drug Development


8‑Morpholinooctylamine (C₁₂H₂₆N₂O, MW 214.35 g/mol) is a heterobifunctional primary‑amine building block in which a morpholine ring is tethered to an octyl chain, giving a balanced combination of moderate lipophilicity, controlled basicity, and a nucleophilic amine terminus . Its principal use is as the key intermediate in the synthesis of 8‑morpholinooctylphysostigmine (MF217), a preclinical‑stage acetylcholinesterase inhibitor designed for Alzheimer's disease. The morpholino‑octyl architecture is critical for the pseudo‑irreversible carbamylation kinetics and prolonged enzyme inhibition that distinguish MF217 from earlier‑generation physostigmine analogs [1].

Key intermediate for MF217, a preclinical AChE inhibitor
C8 morpholinooctyl architecture drives pseudo‑irreversible inhibition kinetics
Not replaceable by shorter‑chain or non‑morpholino alkylamines

Why Generic 8‑Morpholinooctylamine Cannot Be Replaced by Shorter‑Chain or Non‑Morpholino Alkylamines in AChE Inhibitor Synthesis


The SAR of ω‑morpholinoalkylcarbamoyloxyeseroline derivatives demonstrates a strong chain‑length‑dependent activity profile in which only the C8–C12 congeners retain potent in vitro acetylcholinesterase inhibition, with a sharp drop‑off for chains shorter than C7. Among these, the C8 derivative provides the optimal balance between oral absorption and brain penetration [1]. Replacing the morpholino moiety with a simple tertiary amine or substituting a shorter spacer compromises the cation‑π interaction with the peripheral anionic site of AChE and reduces the duration of action. Consequently, substitution of 8‑morpholinooctylamine with generic aminoalkylmorpholines or linear aliphatic amines in the final carbamate conjugate would directly degrade the pseudo‑irreversible inhibition profile and therapeutic half‑life that define this compound class [2].

  • Chain length shift Shorter‑chain analogs (C2–C6) do not retain AChE inhibitory activity; C8 is the minimum effective chain length.
  • Morpholine replacement Replacing morpholine with a simple tertiary amine may disrupt cation‑π interaction at the peripheral anionic site.
  • Generic aminoalkylmorpholines Common aminoethyl‑/aminopropylmorpholines lack the C8 spacer and fall outside the required SAR window.

8‑Morpholinooctylamine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Chain‑Length SAR: C8 Morpholinoalkyl Conjugate Retains Potent AChE Inhibition vs. Shorter and Longer Homologs

In a systematic SAR series of ω‑morpholinoalkylcarbamoyloxyeseroline derivatives spanning C2–C12 chain lengths, potent in vitro AChE inhibition is observed only when the linker comprises eight or more methylene units. The C8 derivative (derived from 8‑morpholinooctylamine) defines the threshold of high potency; the C10 and C11 homologs exhibit ~7‑fold higher inhibitory activity relative to the clinical comparator heptylphysostigmine, but the C8 congener retains the optimal pharmacokinetic compromise between inhibitory potency, oral bioavailability, and CNS penetration [1].

Chain‑length SAR
Class‑level
C8: minimum chain length for potent inhibition; C10/C11: ~7‑fold higher potency vs. heptylphysostigmine
Confirms C8 as the minimal viable linker for AChE inhibitor pharmacophore
In vitro AChE assay (electric eel); morpholinoalkylcarbamoyloxyeseroline conjugates
Acetylcholinesterase inhibition Structure‑activity relationship Alzheimer's disease

Duration of AChE Inhibition: Morpholinooctyl Derivatives Confer Longer‑Lasting Effect vs. Heptylphysostigmine

Reactivation experiments on inhibited AChE demonstrate that 8‑morpholinooctylphysostigmine and its 2,6‑dimethylmorpholino analog produce long‑lasting inhibitory effects exceeding those of the clinical comparator heptylphysostigmine. The higher duration of anticholinesterase effect of the morpholino derivatives provides the basis for their higher therapeutic potential in Alzheimer's disease [1].

Inhibition duration
Class‑level
Morpholinooctyl derivatives > heptylphysostigmine in reactivation‑based duration rank‑order
The morpholinooctyl pharmacophore extends enzyme inhibition duration in model systems
DTNB colorimetric assay; electric eel AChE reactivation monitored
Acetylcholinesterase reactivation kinetics Pseudo‑irreversible inhibition Therapeutic duration

Morpholino Basicity Tuning: MF217 vs. MF268 – Differential pKₐ Governs Oral Absorption and CNS Penetration

The 2,6‑dimethylmorpholino analog MF268 (derived from 8‑(cis‑2,6‑dimethylmorpholino)octylamine) differs from MF217 (8‑morpholinooctylphysostigmine) specifically in the basicity of the morpholino group due to methyl substitution. This subtle pKₐ difference modulates the oral absorption rate and the extent of blood‑brain barrier penetration. The unsubstituted morpholino variant MF217 was selected based on achieving the optimal compromise between basicity, absorption, and CNS exposure [1].

Morpholine basicity
Context‑dependent
MF217 (unsubstituted) selected for balanced basicity, oral absorption, and CNS exposure vs. MF268 (2,6‑dimethyl)
The unsubstituted morpholine intermediate is required for the MF217 pharmacokinetic profile
Exact pKₐ not publicly reported; differentiation based on structural comparison
Basicity Blood‑brain barrier penetration Oral bioavailability

Synthetic Utility: Defined Hydrazinolysis Route to 8‑Morpholinooctylamine from Phthalimide‑Protected Precursor

A documented synthetic route to 8‑morpholinooctylamine proceeds via hydrazinolysis of 8‑morpholinyloctylphthalimide: 0.15 mL of 35 wt% aqueous hydrazine (1.6 mmol) is added to 275 mg (0.8 mmol) of the phthalimide in methanol (5 mL) under reflux, yielding the free primary amine . This contrasts with shorter‑chain analogs that may require different protection/deprotection strategies.

Synthetic route
Data to verify
Hydrazinolysis of 8‑morpholinyloctylphthalimide yields free amine (demonstrated at 0.8 mmol scale)
Defines procurement: custom synthesis required; shorter‑chain analogs are commercially available but outside pharmacophore
Protocol from supplier or literature; verify scalability and purity
Synthetic intermediate Hydrazinolysis Gabriel synthesis

Where 8‑Morpholinooctylamine Delivers Unique Value: Application Scenarios Based on Verified Evidence


Synthesis of 8‑Morpholinooctylphysostigmine (MF217) for Preclinical Alzheimer's Disease Studies

8‑Morpholinooctylamine serves as the essential amine component for carbamoylation of eseroline to produce MF217, a preclinical AChE inhibitor whose long‑lasting pseudo‑irreversible inhibition profile—confirmed by reactivation experiments showing duration superior to heptylphysostigmine—positions it as a candidate for sustained cholinergic enhancement in Alzheimer's models [1]. Any deviation in chain length or morpholino substitution fundamentally alters the inhibition kinetics and pharmacokinetic suitability.

Comparator Synthesis in Morpholino‑Based AChE Inhibitor SAR Campaigns

Because the C8 chain represents the minimum length for potent AChE inhibition in the ω‑morpholinoalkylcarbamoyloxyeseroline series, 8‑morpholinooctylamine is indispensable for constructing the C8 reference compound in SAR studies that systematically vary linker length (C2–C12). The C10 and C11 analogs show ~7‑fold greater potency vs. heptylphysostigmine, but only the C8 derivative achieves the desired pharmacokinetic balance, making it the reference point for optimization [1].

Morpholino Basicity Tuning: Parallel Synthesis of MF217 and MF268 for Pharmacokinetic Comparison

The subtle basicity difference between unsubstituted morpholine (MF217, from 8‑morpholinooctylamine) and 2,6‑dimethylmorpholine (MF268) governs oral absorption and blood‑brain barrier penetration. 8‑Morpholinooctylamine is required together with its 2,6‑dimethyl analog in parallel synthesis programs that aim to deconvolute the contribution of morpholino basicity to CNS exposure and therapeutic index [1].

Application
Selection Property
Validation Focus
Synthesis of MF217 for preclinical Alzheimer's research
C8 morpholinooctyl chain; unsubstituted morpholine for pseudo‑irreversible inhibition
Sustained AChE inhibition duration; CNS exposure in models
Reference compound in morpholino‑based AChE inhibitor SAR campaigns
Exact C8 linker as the minimal potency‑retaining chain length
Confirm C8 minimum requirement; benchmark vs. C10/C11 and heptylphysostigmine
Parallel synthesis of MF217 and MF268 for morpholine basicity comparison
Unsubstituted vs. 2,6‑dimethyl morpholine for basicity‑driven pharmacokinetic profiling
Differential oral absorption and blood‑brain barrier penetration in models
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